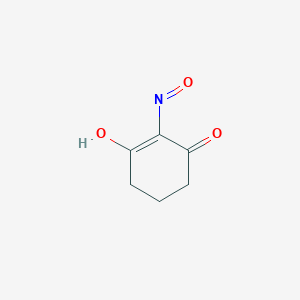

1,2,3-Cyclohexanetrione, 2-oxime

Description

Historical Context and Evolution of Research on Cyclohexanetrione Oximes

The study of oximes dates back to the late 19th century, with their initial discovery revolutionizing the characterization of aldehydes and ketones. The subsequent exploration of poly-oximes, particularly those derived from cyclic ketones, gained traction as their potential as ligands for metal ions became apparent. Early research into cyclohexanedione oximes, such as 1,2-cyclohexanedione (B122817) dioxime (nioxime), established their utility in analytical chemistry for the detection and quantification of metal ions like nickel. orgsyn.org

The synthesis of these compounds typically involves the reaction of the corresponding dione (B5365651) or trione (B1666649) with hydroxylamine (B1172632). orgsyn.orgontosight.ai The reaction of 1,2,3-cyclohexanetrione (B14154398) with hydroxylamine can theoretically lead to the formation of a mono-, di-, or trioxime, depending on the stoichiometry and reaction conditions. ontosight.ai While the trioxime derivative has been a subject of study, the selective synthesis and isolation of the 2-oxime has been less explored, representing a more nuanced synthetic challenge. The historical development of these systems has been driven by the quest for new ligands with specific coordination properties and as precursors for more complex organic structures.

Significance in Contemporary Organic and Inorganic Chemistry Research

The significance of 1,2,3-Cyclohexanetrione, 2-oxime in contemporary research lies in its bifunctional nature. The presence of both a ketone and an oxime group in a vicinal arrangement on a cyclic scaffold makes it a highly attractive ligand for the formation of stable chelate complexes with a variety of metal ions. Oximes are well-documented as excellent coordinating agents for transition metals, and the additional ketone groups in this molecule can either remain as spectators or participate in further coordination or reaction. wikipedia.orgchemicalbook.com

In organic synthesis, the oxime group can be a precursor to amines or can direct further functionalization of the cyclohexane (B81311) ring. The vicinal diketone moiety is also a versatile functional group, susceptible to a range of nucleophilic additions and condensation reactions. This combination of functionalities makes 1,2,3-Cyclohexanetrione, 2-oxime a potentially valuable intermediate for the synthesis of more complex heterocyclic compounds and other organic architectures. Recent research on related oxime systems has highlighted their role in the development of catalysts and new materials. ontosight.ai

Scope and Research Objectives for 1,2,3-Cyclohexanetrione, 2-oxime

The primary research objectives for 1,2,3-Cyclohexanetrione, 2-oxime revolve around three main areas:

Selective Synthesis and Characterization: A key objective is the development of reliable and high-yielding synthetic methods for the selective formation of the 2-oxime from 1,2,3-cyclohexanetrione. This includes the thorough characterization of the compound using modern spectroscopic techniques to confirm its structure and stereochemistry.

Coordination Chemistry: A significant area of investigation is the exploration of its coordination behavior with a range of metal ions. This involves the synthesis and structural characterization of its metal complexes to understand the preferred coordination modes and the influence of the vicinal ketone groups on the complex's stability and properties.

Synthetic Applications: Future research will likely focus on utilizing 1,2,3-Cyclohexanetrione, 2-oxime as a building block in organic synthesis. This could involve its transformation into novel heterocyclic systems or its use as a starting material for the synthesis of compounds with potential biological or material science applications.

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| 1,2,3-Cyclohexanetrione, 2-oxime | C₆H₇NO₃ | 141.12 | Vicinal oxime-ketone functionalities |

| 1,2,3-Cyclohexanetrione, 1,2,3-trioxime | C₆H₉N₃O₃ | 171.15 | Fully oximated trione |

| 1,2-Cyclohexanedione dioxime (Nioxime) | C₆H₈N₂O₂ | 140.14 | Dioxime of cyclohexanedione |

| Cyclohexanone (B45756) oxime | C₆H₁₁NO | 113.16 | Simple oxime of a cyclic ketone |

Structure

3D Structure

Properties

CAS No. |

98140-71-7 |

|---|---|

Molecular Formula |

C6H7NO3 |

Molecular Weight |

141.12 g/mol |

IUPAC Name |

3-hydroxy-2-nitrosocyclohex-2-en-1-one |

InChI |

InChI=1S/C6H7NO3/c8-4-2-1-3-5(9)6(4)7-10/h8H,1-3H2 |

InChI Key |

FXBQBAMKWDAWSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C(C(=O)C1)N=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3 Cyclohexanetrione Oximes

Classical Condensation Reactions with Hydroxylamine (B1172632)

The reaction between a carbonyl compound and hydroxylamine is a well-established transformation for producing oximes. In the context of 1,2,3-cyclohexanetrione (B14154398), the presence of three carbonyl groups offers the potential for mono-, di-, and tri-oxime formation, depending on the stoichiometry and reaction conditions.

Detailed, peer-reviewed synthetic procedures specifically documenting the preparation of 1,2,3-cyclohexanetrione, 2-oxime (the mono-oxime) are not readily found in extensive literature surveys. However, its formation can be inferred from the principles of carbonyl reactivity. The central ketone at the C-2 position is flanked by two other carbonyl groups, which may influence its reactivity through inductive effects. The synthesis would theoretically involve the reaction of 1,2,3-cyclohexanetrione with one molar equivalent of hydroxylamine or a hydroxylamine salt. Controlling the reaction to favor mono-oximation over di- or tri-oximation would be a significant synthetic challenge, likely requiring careful control of stoichiometry and reaction conditions to prevent further reaction at the C-1 and C-3 positions.

In contrast to the mono-oxime, the synthesis of the fully oximated analogue is documented. The synthesis of 1,2,3-cyclohexanetrione, 1,2,3-trioxime is achieved through the direct condensation reaction of 1,2,3-cyclohexanetrione with an excess of hydroxylamine in a suitable solvent. ontosight.ai This reaction proceeds readily, converting all three carbonyl groups to oxime groups. ontosight.ai

The existence of dioxime analogues, such as 1,2,3-cyclohexanetrione, 1,3-dioxime, is also noted in chemical literature, implying their successful synthesis. The formation of such an intermediate would logically occur as a step during the exhaustive oximation to the trioxime or by using approximately two molar equivalents of hydroxylamine.

| Compound Name | Molecular Formula | General Synthetic Approach | Reference |

|---|---|---|---|

| 1,2,3-Cyclohexanetrione, 2-oxime | C6H7NO4 | Reaction of the parent trione (B1666649) with ~1 equivalent of hydroxylamine. Specific procedure not widely documented. | N/A |

| 1,2,3-Cyclohexanetrione, 1,3-dioxime | C6H8N2O4 | Reaction of the parent trione with ~2 equivalents of hydroxylamine. | Implied Existence |

| 1,2,3-Cyclohexanetrione, 1,2,3-trioxime | C6H9N3O3 | Reaction of the parent trione with excess hydroxylamine. ontosight.ai | ontosight.ai |

Specific research detailing the optimization of reaction conditions for the synthesis of 1,2,3-cyclohexanetrione oximes is sparse. However, general principles of oximation can be applied.

pH: The rate of oxime formation is highly pH-dependent. The reaction requires a weakly acidic medium. The acid serves to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by hydroxylamine. However, if the pH is too low, the hydroxylamine nucleophile (NH₂OH) will be protonated to its non-nucleophilic conjugate acid ([NH₃OH]⁺), halting the reaction. Therefore, careful pH control, often through the use of buffers or a combination of hydroxylamine hydrochloride and a weak base, is critical.

Temperature: Reaction temperature influences the rate of oximation. Many oximation procedures are carried out at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also promote the formation of side products or decomposition.

Solvent: The choice of solvent is crucial for ensuring the solubility of both the ketone and the hydroxylamine reagent. Alcohols, such as ethanol (B145695), and aqueous mixtures are commonly employed. The solvent can also play a role in the reaction mechanism, particularly in the proton transfer steps.

Without specific studies on 1,2,3-cyclohexanetrione, these parameters would need to be empirically optimized to selectively target the mono-, di-, or tri-oxime product.

Catalytic Approaches in Oxime Synthesis

While catalytic methods are at the forefront of modern synthetic chemistry for enhancing efficiency and selectivity, their application specifically to the oximation of 1,2,3-cyclohexanetrione is not documented in the reviewed scientific literature. The following sections describe general catalytic strategies that exist for oxime synthesis, none of which have been explicitly applied to the target compound.

Heterogeneous catalysts are widely explored for oxime synthesis, particularly in industrial processes for compounds like cyclohexanone (B45756) oxime. These catalysts, which exist in a different phase from the reactants, offer advantages in separation and reusability. Common examples include titanosilicate molecular sieves (like TS-1) used in ammoximation processes, where a ketone reacts with ammonia (B1221849) and an oxidant. Other solid acid catalysts have also been shown to facilitate the condensation reaction. However, there are no available research findings that apply these heterogeneous catalytic systems to the oximation of 1,2,3-cyclohexanetrione.

Homogeneous catalysts, which are soluble in the reaction medium, can offer high activity and selectivity under mild conditions. Various metal complexes have been developed for reactions involving oximes. For instance, rhodium(III) and cobalt complexes have been used in C-H activation and annulation reactions of aromatic amides with maleimides to form complex spiro- and fused-ring systems, but these are transformations of amide derivatives, not the synthesis of oximes from ketones. acs.orgacs.org There is currently no evidence in the literature of homogeneous catalysts being developed for the direct synthesis of 1,2,3-cyclohexanetrione oximes from the parent trione.

Derivatization Strategies for 1,2,3-Cyclohexanetrione Oxime Systems

The modification of 1,2,3-cyclohexanetrione, 2-oxime and related systems can be broadly categorized into two main approaches: alterations to the oxime moiety and functionalization of the carbocyclic ring. These strategies allow for the synthesis of a diverse array of derivatives with tailored properties.

Chemical Modifications of the Oxime Moiety

The oxime group (C=N-OH) is a versatile functional group that can undergo several types of chemical transformations. researchgate.net These modifications are key to creating new compounds with potentially different chemical and physical characteristics.

One of the most common modifications is the formation of oxime ethers . nih.gov This is typically achieved through an O-alkylation reaction, where the hydrogen atom of the oxime's hydroxyl group is replaced by an alkyl or aryl group. This reaction is often carried out by treating the oxime with an alkyl halide in the presence of a base. The Williamson ether synthesis provides a classic method for this type of transformation. nih.govmasterorganicchemistry.com

Another significant modification is O-acylation , which involves the reaction of the oxime with an acylating agent, such as an acyl chloride or anhydride, to form an O-acyloxime. nih.gov These derivatives have been synthesized and studied for their potential biological activities. nih.gov

The oxime functionality can also be involved in rearrangement reactions. The Beckmann rearrangement, for instance, can convert oximes into amides under acidic conditions. wikipedia.org Additionally, the reduction of oximes can lead to the formation of amines. wikipedia.org

Table 1: Selected Chemical Modifications of the Oxime Moiety

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| O-Alkylation (Etherification) | Alkyl Halide, Base | Oxime Ether | Creates stable derivatives with altered solubility and electronic properties. nih.gov |

| O-Acylation | Acyl Halide, Anhydride | O-Acyloxime | Can introduce a variety of functional groups and has been explored in the synthesis of compounds with anti-inflammatory properties. nih.gov |

| Reduction | Reducing agents (e.g., Na, hydrides) | Amine | Provides a route to amino-substituted cyclohexane (B81311) derivatives. wikipedia.org |

| Beckmann Rearrangement | Acid catalyst | Lactam (Amide) | A classic transformation that can lead to ring-expanded products like caprolactam. wikipedia.org |

Ring System Functionalization

The cyclohexanetrione ring itself offers several sites for functionalization, allowing for the introduction of various substituents and the construction of more complex molecular architectures.

One key area of reactivity is the active methylene (B1212753) group . These are the CH₂ groups adjacent to the carbonyl groups, which are acidic and can be deprotonated to form a nucleophilic carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and condensation reactions. youtube.comnih.gov For example, reactions with aldehydes or other electrophiles can lead to the introduction of new side chains onto the cyclohexane ring.

The carbonyl groups of the cyclohexanetrione core are also reactive sites. They can undergo reactions typical of ketones, such as condensation with active methylene compounds. nih.gov Furthermore, the ring system can be involved in cyclization reactions. For instance, intramolecular radical cyclization reactions involving oxime ethers have been used to create bicyclic and tricyclic ring systems. rsc.orgresearchgate.net

Table 2: Selected Ring System Functionalization Strategies

| Reaction Type | Reactive Site | Reagents/Conditions | Product Type | Significance |

|---|---|---|---|---|

| Alkylation | Active Methylene Group | Base, Alkyl Halide | Alkylated Cyclohexanetrione | Introduces alkyl substituents onto the ring. nih.gov |

| Knoevenagel Condensation | Carbonyl Group | Active Methylene Compound, Base | Substituted Alkene | Forms a new carbon-carbon double bond, extending the conjugated system. nih.gov |

| Intramolecular Cyclization | Oxime Ether and another functional group on a side chain | Radical Initiator (e.g., Bu₃SnH) | Bicyclic/Tricyclic Heterocycles | Constructs complex fused ring systems. rsc.orgresearchgate.net |

| Aromatization | Cyclohexenone Oxime | Palladium Catalyst | Aniline (B41778) Derivative | Converts the cyclohexene (B86901) ring into an aromatic ring. nih.gov |

Reactivity and Mechanistic Investigations of 1,2,3 Cyclohexanetrione Oximes

Nucleophilic and Electrophilic Reactivity Profiles

The presence of both nucleophilic and electrophilic centers within the 1,2,3-cyclohexanetrione (B14154398), 2-oxime molecule dictates its reaction pathways. The oxime group, with its nitrogen and oxygen atoms, provides sites for both nucleophilic and electrophilic attack.

Reactions with Carbonyl Compounds and Alpha-Effect Nucleophiles

Oximes, including 1,2,3-cyclohexanetrione, 2-oxime, are known to react with carbonyl compounds such as aldehydes and ketones. byjus.comdoubtnut.com This reaction typically involves the condensation of the hydroxylamine (B1172632) group of the oxime with the carbonyl group, leading to the formation of a new C=N bond and the elimination of a water molecule. byjus.comdoubtnut.com The reaction is generally carried out in a weakly acidic medium. byjus.com

The reactivity of the oxime nitrogen is enhanced by the "alpha effect," a phenomenon where an atom with a lone pair of electrons adjacent to the nucleophilic center increases the nucleophilicity. wikipedia.org Nucleophiles exhibiting the alpha effect, such as hydroxylamine and hydrazine, show greater reactivity than what their basicity would suggest. wikipedia.org In the context of 1,2,3-cyclohexanetrione, 2-oxime, this effect can influence its reactions with various electrophiles.

Electrophilic Attack on the Oxime Nitrogen

The nitrogen atom of the oxime group in 1,2,3-cyclohexanetrione, 2-oxime is a primary site for electrophilic attack. Theoretical studies have shown that the oxime can isomerize to a nitrone tautomer, which, although less stable, exhibits higher reactivity, particularly in nucleophilic additions to unsaturated electrophiles. researchgate.netcsic.es This isomerization can be more favorable through a bimolecular process involving two oxime molecules. csic.es The presence of electron-donating groups can stabilize the nitrone form and facilitate addition reactions. researchgate.net

Transformation Reactions of the Oxime Group

The oxime functional group in 1,2,3-cyclohexanetrione, 2-oxime can undergo several key transformations, including hydrolysis, reduction, and dehydration, leading to a variety of other functional groups.

Reduction to Amines

The reduction of oximes is a common method for the synthesis of primary amines. byjus.comwikipedia.org Various reducing agents can be employed for this transformation.

Common methods for the reduction of oximes to amines include:

Catalytic Hydrogenation: Using catalysts such as platinum on carbon (Pt/C), palladium on carbon (Pd/C), or Raney nickel with hydrogen gas. mdpi.com Platinum-based catalysts have shown high yields in the hydrogenation of oximes to amines. mdpi.com

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) are effective for reducing oximes to primary amines. byjus.com

Dissolving Metal Reductions: Systems like sodium metal in ethanol (B145695) can also be used. sciencemadness.org

Other Reagents: A combination of zinc dust and ammonium (B1175870) formate (B1220265) or ammonium chloride in methanol (B129727) has also been reported as a general procedure for this reduction. sciencemadness.org

It is important to control the reaction conditions to avoid over-reduction or the formation of side products. For instance, in some catalytic hydrogenations, controlling the hydrogen uptake is crucial to prevent the further reduction of the amine. chemicalbook.com

Dehydration to Nitriles

Aldoximes can be dehydrated to form nitriles, a valuable functional group in organic synthesis. byjus.comsciencemadness.org This transformation can be achieved using a variety of dehydrating agents and conditions.

| Reagent/Catalyst | Conditions | Notes |

| p-Toluenesulfonyl chloride and triethylamine (B128534) | Methylene (B1212753) chloride | Mild conditions, high yield. viirj.org |

| Acetic anhydride | Heating | A classic method for oxime dehydration. masterorganicchemistry.com |

| Oxalyl chloride and triethylamine with catalytic triphenylphosphine (B44618) oxide | - | Rapid reaction, often complete in under 10 minutes. researchgate.net |

| "Activated DMSO" | Heating (e.g., 90-110°C) | One-pot conversion from aldehydes to nitriles is possible. sciencemadness.orgorganic-chemistry.org |

| Aldoxime dehydratases | Mild temperature and pressure | A biocatalytic approach that is environmentally friendly. nih.gov |

The choice of reagent and conditions often depends on the specific substrate and desired reaction scale. The Beckmann rearrangement, typically associated with the conversion of ketoximes to amides, can also lead to nitriles when applied to aldoximes. masterorganicchemistry.com

Rearrangement Reactions (e.g., Beckmann-type Rearrangements in analogous systems)

The Beckmann rearrangement is a well-known reaction in organic chemistry where an oxime is converted into an amide or a lactam under acidic conditions. wikipedia.orgbyjus.com This reaction, named after the German chemist Ernst Otto Beckmann, typically involves the protonation of the oxime's hydroxyl group, creating a good leaving group. masterorganicchemistry.comunacademy.com This is followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org For cyclic oximes, like those derived from cyclohexanone (B45756), this rearrangement results in the formation of a lactam, a cyclic amide. wikipedia.orgucla.edu

The classic example of the Beckmann rearrangement is the conversion of cyclohexanone oxime to ε-caprolactam, the precursor to Nylon 6. wikipedia.orgwikipedia.org This industrial process is often catalyzed by strong acids like sulfuric acid. wikipedia.orgchem-station.com The mechanism involves the protonation of the oxime, followed by a concerted rearrangement where the alkyl group migrates to the nitrogen as the water molecule departs. masterorganicchemistry.com The resulting nitrilium ion is then attacked by water, and after deprotonation and tautomerization, the amide is formed. byjus.com

Various reagents can catalyze the Beckmann rearrangement, including phosphorus pentachloride, thionyl chloride, and cyanuric chloride with zinc chloride as a co-catalyst. wikipedia.org The choice of catalyst and solvent can significantly influence the reaction's outcome, sometimes favoring fragmentation over rearrangement. wikipedia.org The migratory aptitude of the group trans to the hydroxyl group is a key factor in determining the product, with the general order being aryl, alkenyl > tertiary alkyl > secondary alkyl > primary alkyl. chem-station.com

In the context of 1,2,3-cyclohexanetrione, 2-oxime, the principles of the Beckmann rearrangement in analogous cyclic systems are highly relevant. The presence of multiple carbonyl groups and the oxime functionality suggests the potential for complex rearrangements. While specific studies on the Beckmann rearrangement of 1,2,3-cyclohexanetrione, 2-oxime are not detailed in the provided search results, the extensive literature on the rearrangement of other cyclic oximes provides a strong basis for predicting its behavior. wikipedia.orgcdnsciencepub.comingentaconnect.com

N-O Bond Cleavage Pathways and Mechanisms

The nitrogen-oxygen (N-O) single bond in oximes is relatively weak, with an average bond energy of about 57 kcal/mol, making it susceptible to cleavage under various conditions. mdpi.com This N-O bond cleavage is a key step in many synthetic transformations, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds and enabling the synthesis of diverse nitrogen-containing heterocycles. mdpi.com

Metal-Catalyzed N-O Bond Cleavage for Heterocycle Synthesis

Transition metals are effective catalysts for the cleavage of the N-O bond in oximes, facilitating the synthesis of various heterocyclic compounds. mdpi.com These reactions often proceed through the formation of an iminyl radical intermediate following a single-electron transfer (SET) from the metal catalyst to the oxime or by the insertion of the transition metal into the N-O bond. nsf.gov

For instance, copper-catalyzed reactions have been utilized for the synthesis of spiropyrroline skeletons and the trifunctionalization of indoles using oxime acetates. mdpi.com Rhodium catalysts have been employed in [3+2] cyclization reactions of oximes with α-diazo-carbonyl compounds. mdpi.com Nickel-catalyzed reactions of oxime esters with alkyl iodides have been developed for the enantioselective iminoalkylation of olefins. mdpi.com These examples highlight the versatility of metal catalysis in activating the N-O bond for the construction of complex molecular architectures. mdpi.comingentaconnect.com

Photo-Induced N-O Bond Cleavage Processes

Photochemical methods provide an alternative approach to cleave the N-O bond in oximes. researchgate.net Irradiation of oximes can lead to the homolytic cleavage of the N-O bond, generating iminyl radicals. researchgate.netmdpi.com This process can be initiated by direct photolysis or through the use of a photosensitizer. mdpi.com

For example, iridium-based photocatalysts have been used to mediate the N-O bond cleavage of cyclobutanone (B123998) oxime, leading to the formation of cyano compounds. mdpi.com The mechanism involves the generation of an excited state of the iridium complex, which then engages in a process leading to the cleavage of the N-O bond and the formation of a cyanoalkyl radical. mdpi.com

Furthermore, the photochemical Beckmann rearrangement offers another pathway involving N-O bond cleavage. cdnsciencepub.comresearchgate.net This reaction is thought to proceed through a singlet excited state, forming an oxazirane intermediate which then rearranges. researchgate.net The photolysis of cycloalkanone oximes in methanol has been shown to yield lactams. cdnsciencepub.com The design of photoinitiating systems based on oxime esters has also been investigated, where cleavage of the N-O bond generates both iminyl and acyloxy radicals. acs.org

Radical Chemistry of Oximes

The radical chemistry of oximes primarily revolves around the formation and subsequent reactions of iminoxyl radicals. beilstein-journals.org These radicals are key intermediates in a variety of synthetic transformations. beilstein-journals.org

Generation and Stability of Oxime Radicals (Iminoxyl Radicals)

Iminoxyl radicals (R₂C=NO•) are generated through the one-electron oxidation of oximes. acs.org This can be achieved using various methods, including chemical oxidants like cerium(IV) ammonium nitrate, silver(I) oxide, or through photooxidation. beilstein-journals.orgacs.org Pulse radiolysis has also been employed to generate and study these transient species. rsc.org

The stability of iminoxyl radicals is influenced by the nature of the substituents (R groups) attached to the carbon atom. u-tokyo.ac.jp The unpaired electron is delocalized over the nitrogen and oxygen atoms, contributing to their relative stability compared to other radical species. beilstein-journals.orgu-tokyo.ac.jp Electron-withdrawing groups on the nitrogen can decrease the stability of the radical state. u-tokyo.ac.jp Despite their transient nature, with lifetimes often in the range of 10⁻² seconds in flow systems, their involvement in reaction mechanisms has been extensively studied using techniques like EPR spectroscopy. beilstein-journals.org

Structural Isomerism and Tautomerism in 1,2,3 Cyclohexanetrione Oxime Systems

Geometric Isomerism (E/Z Stereoisomerism)

The presence of a carbon-nitrogen double bond (C=N) in 1,2,3-cyclohexanetrione (B14154398), 2-oxime leads to the possibility of geometric isomerism. copbela.org This type of stereoisomerism, also known as cis-trans isomerism, arises from the restricted rotation around the double bond, resulting in two distinct spatial arrangements of the substituents. adichemistry.comdalalinstitute.com These isomers are designated as E and Z based on the Cahn-Ingold-Prelog priority rules. copbela.org

For an oxime, the priority of the groups attached to the iminic carbon and the nitrogen atom is determined. The hydroxyl (-OH) group on the nitrogen is one substituent. On the carbon at the 2-position of the cyclohexane (B81311) ring, the substituents are the two adjacent carbonyl-bearing carbon atoms. The isomer where the higher-priority groups on the nitrogen and carbon are on the same side of the C=N double bond is labeled as the Z-isomer (from the German zusammen, meaning together), while the isomer where they are on opposite sides is the E-isomer (from the German entgegen, meaning opposite). chemguide.co.ukchemguide.co.uk

Stereochemical Assignment and Stability

The assignment of the E and Z configuration to the isomers of 1,2,3-cyclohexanetrione, 2-oxime would be definitively determined through experimental techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction analysis. mdpi.com Computational methods, like Density Functional Theory (DFT) calculations, can also provide insights into the relative stabilities of the E and Z isomers. mdpi.com

In many oxime systems, the E-isomer is found to be the more thermodynamically stable form. mdpi.com This stability can be influenced by factors such as steric hindrance and the potential for intermolecular hydrogen bonding in the solid state. For instance, in a solid state, E-isomers can be stabilized by intermolecular hydrogen bonds involving the oxime's hydroxyl group and nitrogen atoms of adjacent molecules. mdpi.com Conversely, the Z-isomer might be stabilized by intramolecular hydrogen bonding, if a suitable hydrogen bond acceptor is present in the correct spatial orientation. mdpi.com In the case of 1,2,3-cyclohexanetrione, 2-oxime, the proximate carbonyl groups could potentially engage in intramolecular hydrogen bonding with the oxime's hydroxyl group in the Z-conformation.

| Isomer | Potential Stabilizing Factors | Potential Destabilizing Factors |

|---|---|---|

| E-Isomer | Reduced steric hindrance, potential for intermolecular hydrogen bonding in the solid state. mdpi.com | Lack of intramolecular hydrogen bonding opportunities. |

| Z-Isomer | Potential for intramolecular hydrogen bonding with adjacent carbonyl groups. mdpi.com | Increased steric repulsion between the hydroxyl group and the rest of the molecule. mdpi.com |

Tautomeric Equilibria and Interconversions

Tautomers are constitutional isomers that readily interconvert, usually through the migration of a proton. libretexts.org In the case of 1,2,3-cyclohexanetrione, 2-oxime, two significant tautomeric equilibria are at play: keto-enol and oxime-nitrone tautomerism.

Keto-Enol Tautomerism in Polycarbonyl Oxime Systems

Keto-enol tautomerism involves the interconversion between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group bonded to a carbon-carbon double bond). libretexts.org This equilibrium is typically catalyzed by either acid or base. libretexts.orgntu.edu.sg While the keto form is favored for most simple carbonyl compounds, the stability of the enol form can be enhanced by factors such as conjugation and intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com

In a polycarbonyl system like 1,2,3-cyclohexanetrione, 2-oxime, the presence of multiple carbonyl groups and the oxime function complicates the keto-enol equilibria. The α-hydrogens adjacent to the carbonyl groups are acidic and can be removed to form enolates, which are then protonated to yield enols. libretexts.org The formation of an enol can create a conjugated system, which lends extra stability. For example, enolization of one of the carbonyl groups in 1,2,3-cyclohexanetrione, 2-oxime could lead to a conjugated enone-oxime structure. The solvent can also play a significant role in the position of the keto-enol equilibrium. masterorganicchemistry.com

| Tautomeric Form | Key Structural Features | Factors Favoring Formation |

|---|---|---|

| Keto Form | Three carbonyl groups (one oximated). | Generally the more stable form for simple ketones. libretexts.org |

| Enol Form | C=C double bond and a hydroxyl group. | Formation of a conjugated system, potential for intramolecular hydrogen bonding. masterorganicchemistry.comyoutube.com |

Oxime-Nitrone Tautomerism

A less common but significant tautomerism for oximes is the interconversion to a nitrone. electronicsandbooks.com This involves a 1,2-proton shift from the oxygen of the oxime to the nitrogen, forming an NH-nitrone. electronicsandbooks.com Nitrones are 1,3-dipolar species and are valuable intermediates in the synthesis of five-membered heterocyclic rings through cycloaddition reactions. maynoothuniversity.ieorganic-chemistry.org While the oxime is generally the more stable tautomer, the nitrone can be formed in small amounts in equilibrium. electronicsandbooks.com

Initially, the mechanism of oxime-nitrone isomerization was thought to be a simple thermal 1,2-hydrogen shift. electronicsandbooks.comcsic.es However, recent high-level DFT calculations have suggested that this isomerization is more likely to occur through a bimolecular process. csic.esresearchgate.netrsc.orgbohrium.com This bimolecular mechanism involves two molecules of the oxime, which facilitates the proton transfer. This finding challenges the previously accepted unimolecular pathway. The nitrone tautomer, although less stable, can be more reactive in certain reactions, such as nucleophilic additions. csic.esrsc.org

Oxime-Nitroso Tautomerism

Another significant tautomeric relationship for 1,2,3-cyclohexanetrione, 2-oxime is the equilibrium between the oxime and nitroso forms. This type of tautomerism involves the migration of a proton from a carbon atom to the oxygen atom of the nitroso group. scienceinfo.com

In virtually all cases, the equilibrium for nitroso-oxime tautomerism heavily favors the oxime form. scienceinfo.comstackexchange.com The primary reason for the greater stability of the oxime tautomer lies in the relative strengths of the bonds involved. The carbon-nitrogen double bond (C=N) in the oxime is thermodynamically more stable than the nitrogen-oxygen double bond (N=O) in the nitroso compound. stackexchange.com This is often explained by the difference in electronegativity between the atoms forming the double bond; the greater difference in electronegativity for the C=N bond contributes to its higher strength compared to the N=O bond. stackexchange.com

Another contributing factor that destabilizes the nitroso form is the potential for lone pair repulsion between the adjacent nitrogen and oxygen atoms, an interaction known as the alpha effect. stackexchange.com For 1,2,3-cyclohexanetrione, 2-oxime, the compound exists predominantly as the oxime, with the nitroso tautomer being a minor and generally insignificant component of the equilibrium mixture under normal conditions.

Table 2: Comparison of Oxime and Nitroso Tautomers

| Feature | Oxime Form | Nitroso Form |

|---|---|---|

| Key Functional Group | C=N-OH | C-N=O |

| Relative Stability | High (Favored) | Low (Disfavored) |

Influence of Environmental Factors on Tautomeric Equilibria

The position of the tautomeric equilibria in the 1,2,3-cyclohexanetrione, 2-oxime system is not static and can be significantly influenced by various environmental factors, including the solvent, temperature, and pH of the medium.

Solvent Effects on Tautomer Ratios

The choice of solvent plays a crucial role in determining the ratio of tautomers present at equilibrium. Solvents can influence the stability of different tautomers through various interactions, such as hydrogen bonding and dipole-dipole interactions.

Temperature and pH Dependence of Tautomerism

Temperature and pH are fundamental parameters that can alter the tautomeric balance. An increase in temperature generally provides the necessary activation energy to overcome the barrier between tautomers, leading to a faster interconversion rate. youtube.com While it may not drastically shift the equilibrium for thermodynamically well-separated tautomers, it can increase the population of the less stable tautomer.

The pH of the solution has a profound effect on oxime tautomerism. Early studies on the isomerization of oximes in aqueous solutions as a function of pH concluded that under basic conditions (high pH), the reactive species is the neutral oxime rather than the nitrone tautomer. csic.es This is because at high pH, the oxime can be deprotonated to form an oximate anion, which alters the electronic characteristics and reactivity of the molecule. Conversely, under acidic conditions, protonation can occur, which may facilitate the isomerization to the nitrone form. The interconversion between keto and enol forms, a related process, is well-known to be catalyzed by both acid and base. masterorganicchemistry.com A similar catalytic effect is expected for the tautomeric equilibria in the 1,2,3-cyclohexanetrione, 2-oxime system.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| 1,2,3-Cyclohexanetrione, 2-oxime |

| Indane-1,2,3-trione, 2-oxime |

Advanced Spectroscopic and Structural Elucidation of 1,2,3 Cyclohexanetrione Oximes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural characterization of organic molecules. For 1,2,3-cyclohexanetrione (B14154398), 2-oxime, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques would be employed to unambiguously assign all atomic positions and investigate its chemical behavior.

One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum of 1,2,3-cyclohexanetrione, 2-oxime is expected to show distinct signals for the methylene (B1212753) protons of the cyclohexane (B81311) ring and the hydroxyl proton of the oxime group. Based on data for analogous compounds like cyclohexanone (B45756) oxime, the protons on the carbons adjacent to the carbonyl and oxime groups would appear at a lower field due to deshielding effects. For instance, in cyclohexanone oxime, the protons alpha to the C=NOH group appear around 2.50 ppm and 2.22 ppm. chemicalbook.com The protons on the other methylene groups would resonate at a higher field, typically in the range of 1.5-2.0 ppm. chemicalbook.com The oxime hydroxyl proton is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide key information about the carbon skeleton. The carbonyl carbons (C1 and C3) are expected to resonate at a very low field, likely in the range of 190-210 ppm, similar to other cyclohexanone derivatives. chemicalbook.com The oximated carbon (C2) would appear at a higher field, typically around 150-160 ppm. chemicalbook.com The chemical shifts of the methylene carbons (C4, C5, and C6) would be in the aliphatic region, generally between 20 and 40 ppm. chemicalbook.com

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for characterizing the oxime nitrogen. The ¹⁵N chemical shift is sensitive to the electronic environment and stereochemistry of the C=N bond. For oximes, the ¹⁵N chemical shifts typically fall within a range of 360 to 410 ppm (referenced to liquid NH₃). science-and-fun.de The presence of electron-withdrawing carbonyl groups adjacent to the oxime in 1,2,3-cyclohexanetrione, 2-oxime could shift the ¹⁵N resonance to a lower field within this range. Studies on other oximes have shown that the ¹⁵N chemical shifts can be used to distinguish between different isomers. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2,3-Cyclohexanetrione, 2-oxime

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~200 |

| C2 | - | ~155 |

| C3 | - | ~200 |

| C4 | ~2.6 - 2.8 | ~35 - 40 |

| C5 | ~1.8 - 2.0 | ~20 - 25 |

| C6 | ~2.6 - 2.8 | ~35 - 40 |

| N-OH | Variable (broad) | - |

Note: These are predicted values based on data from analogous compounds and general NMR principles.

Two-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms in the molecule.

A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons in the cyclohexane ring. Cross-peaks would be expected between the protons on adjacent carbons (e.g., H4 with H5, and H5 with H6), confirming the sequence of methylene groups in the ring. This technique is fundamental for tracing the proton network within the molecule.

Heteronuclear correlation experiments link protons to their directly attached carbons (HSQC) and to carbons that are two or three bonds away (HMBC).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between each proton and the carbon to which it is directly bonded. This would allow for the unambiguous assignment of the ¹³C signals for the methylene groups (C4, C5, and C6) based on the previously assigned proton signals.

The protons at C4 and C6 with the carbonyl carbons C1 and C3, and the oximated carbon C2.

The protons at C5 with C4 and C6.

The oxime proton (if observable and not rapidly exchanging) with C2 and potentially C1 and C3.

These correlations would provide definitive evidence for the 1,2,3-trione oxime structure.

The structure of 1,2,3-cyclohexanetrione, 2-oxime presents possibilities for both geometric isomerism and tautomerism, which can be investigated using NMR.

Isomerism: The C=N bond of the oxime can exist in two geometric isomers, (E) and (Z). These isomers would likely exhibit different chemical shifts in both ¹H and ¹³C NMR spectra due to the different spatial arrangement of the hydroxyl group relative to the cyclohexane ring. In some oxime systems, separate sets of signals for both isomers can be observed in the NMR spectrum, allowing for their individual assignment and quantification. researchgate.net

Tautomerism: The presence of two carbonyl groups adjacent to the oxime raises the possibility of keto-enol tautomerism. The molecule could potentially exist in equilibrium with enol forms where one of the carbonyls is converted to a hydroxyl group, creating a C=C double bond. NMR is an excellent technique for studying such equilibria, as distinct signals for the keto and enol forms may be observed. nih.gov The ratio of tautomers can be determined by integrating the corresponding signals. The equilibrium can be influenced by factors such as solvent and temperature. nih.govresearchgate.net

The choice of solvent can significantly influence the NMR chemical shifts of 1,2,3-cyclohexanetrione, 2-oxime. thieme-connect.de Polar and hydrogen-bonding solvents can interact with the carbonyl and oxime functionalities, leading to changes in the electron density and, consequently, the chemical shifts of nearby nuclei. thieme-connect.de Aromatic solvents like benzene-d₆ are known to cause Aromatic Solvent Induced Shifts (ASIS), which can be useful for resolving overlapping signals. nanalysis.com For instance, the chemical shift of the oxime hydroxyl proton is particularly sensitive to the solvent due to its ability to participate in hydrogen bonding. thieme-connect.de A systematic study using a range of solvents with varying polarities and hydrogen-bonding capabilities could provide valuable insights into the intermolecular interactions and the electronic structure of the molecule. researchgate.net

Two-Dimensional NMR Techniques for Connectivity and Proximity

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. researchgate.net For 1,2,3-Cyclohexanetrione, 2-oxime (Formula: C₆H₇NO₃), HRMS can distinguish its molecular formula from other potential formulas with the same nominal mass. This precision is crucial for unambiguous identification. The ability of HRMS to provide quantifiable molecular-level information allows for the confident assignment of elemental compositions to detected ion peaks. researchgate.net

Table 1: Theoretical Exact Mass for 1,2,3-Cyclohexanetrione, 2-oxime To interact with the data, please click on the table headers to sort.

| Molecular Formula | Nominal Mass (amu) | Monoisotopic (Exact) Mass (amu) |

| C₆H₇NO₃ | 141 | 141.0426 |

Tandem mass spectrometry (MS/MS or MSⁿ) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation patterns are characteristic of the molecule's structure and functional groups. nih.gov For 1,2,3-Cyclohexanetrione, 2-oxime, fragmentation would likely be initiated at the N-O bond of the oxime, the C-C bonds adjacent to the carbonyl groups, or through characteristic rearrangements like the McLafferty rearrangement. nih.gov

The McLafferty rearrangement is a well-documented fragmentation pathway for molecules containing a carbonyl group and an accessible γ-hydrogen. nih.gov In the case of 1,2,3-Cyclohexanetrione, 2-oxime, this could lead to specific neutral losses. The presence of multiple carbonyl groups and the oxime functionality offers several potential fragmentation pathways, and the resulting spectrum would be complex. Analysis of these pathways, correlated with the types and positions of substituents, helps in confirming the molecular structure. nih.gov

Mass spectrometry is highly effective for identifying and structurally characterizing reaction intermediates and derivatives. nih.gov Techniques like direct laser desorption/ionization coupled with high-resolution tandem mass spectrometry can be used to detect short-lived species formed during chemical reactions. nih.gov For instance, in the synthesis of 1,2,3-Cyclohexanetrione, 2-oxime, MS could be employed to monitor the reaction progress and identify any transient intermediates. This provides crucial mechanistic insights into the formation of the target molecule. Similarly, derivatives of the oxime, such as silyl (B83357) ethers formed for gas chromatography-mass spectrometry (GC-MS) analysis, can be readily identified by their characteristic mass shifts and fragmentation patterns. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. The frequencies of these vibrations are specific to the types of chemical bonds and functional groups present, making it a powerful tool for structural elucidation. libretexts.org

The IR spectrum of 1,2,3-Cyclohexanetrione, 2-oxime is expected to show distinct absorption bands corresponding to its key functional groups. The intensity of an absorption band is related to the polarity of the bond. libretexts.org The presence of two carbonyl groups (C=O) and an oxime group (C=N-OH) would dominate the spectrum. The C=O stretching vibrations typically appear as strong, sharp bands. Given the two carbonyl groups at positions 1 and 3, their electronic environments may cause slight differences in their absorption frequencies. The C=N stretch of the oxime is generally weaker than the C=O stretch.

Table 2: Expected Characteristic IR Absorption Bands for 1,2,3-Cyclohexanetrione, 2-oxime To interact with the data, please click on the table headers to sort.

| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Expected Intensity |

| Carbonyl | C=O | Stretch | 1700 - 1750 | Strong |

| Oxime | C=N | Stretch | 1620 - 1690 | Medium to Weak |

| Oxime | O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Alkane | C-H | Stretch | ~2900 | Medium |

Note: The exact positions of the bands can be influenced by the molecular environment, conjugation, and hydrogen bonding. libretexts.org

The oxime group contains a hydroxyl (-OH) moiety, which can act as a hydrogen bond donor. This leads to both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. These interactions have a distinct effect on the IR spectrum. The O-H stretching vibration, when involved in hydrogen bonding, typically appears as a very broad and strong absorption band in the region of 3200–3600 cm⁻¹. pressbooks.pub The broadness of this peak is a direct consequence of the variety of hydrogen-bonded states present in the sample. The position and shape of this band can provide insights into the nature and extent of hydrogen bonding within the crystalline or solution-phase structure of 1,2,3-Cyclohexanetrione, 2-oxime.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. libretexts.org This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. libretexts.org For organic molecules like 1,2,3-cyclohexanetrione, 2-oxime, UV-Vis spectroscopy provides valuable information about its electronic structure and the presence of chromophores.

The absorption of UV-Vis light by 1,2,3-cyclohexanetrione, 2-oxime is governed by its chromophores—the parts of the molecule that absorb light. libretexts.org The primary chromophores in this molecule are the carbon-oxygen double bonds (C=O) of the ketone groups and the carbon-nitrogen double bond (C=N) of the oxime group, which are in conjugation. The presence of non-bonding lone pair electrons on the oxygen and nitrogen atoms is also significant.

The electronic transitions observed in the UV-Vis spectrum are typically of two main types:

π → π* (pi to pi-star) transitions: An electron is excited from a π bonding orbital to a π* antibonding orbital. These transitions are common in compounds with double or triple bonds and conjugated systems. libretexts.org They are usually high-intensity absorptions. uomustansiriyah.edu.iq In 1,2,3-cyclohexanetrione, 2-oxime, the conjugated system of C=O and C=N bonds gives rise to these transitions. As the extent of conjugation increases, the energy required for the transition decreases, shifting the absorption to a longer wavelength (a bathochromic or red shift). utoronto.ca

n → π* (n to pi-star) transitions: An electron from a non-bonding orbital (like the lone pairs on the oxygen or nitrogen atoms) is promoted to a π* antibonding orbital. uzh.ch These transitions require less energy than π → π* transitions and thus occur at longer wavelengths, but they are typically much lower in intensity. uomustansiriyah.edu.iquzh.ch

The specific wavelengths and intensities of these absorption bands provide a detailed electronic profile of the molecule. For instance, studies on similar oxime compounds have shown that stereochemistry can influence the absorption spectrum; the E-isomer of one oxime derivative was found to absorb at 284 nm, while its Z-isomer absorbed at a shorter wavelength of 276 nm, suggesting the Z-isomer has a less conjugated system. nih.gov

Table 1: Typical Electronic Transitions in Oxime-Containing Chromophores

| Transition Type | Involved Orbitals | Typical Wavelength Range | Relative Intensity |

| π → π | Bonding π to Antibonding π | 200-400 nm | High |

| n → π | Non-bonding n to Antibonding π | 300-500 nm | Low |

This table presents generalized data for chromophores similar to those in the target molecule.

Photochromism is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, where the two forms have different absorption spectra. Oxime derivatives have emerged as a significant class of photochromic compounds. nih.govresearchgate.net UV-Vis spectroscopy is the primary tool for investigating these light-induced transformations.

Research has demonstrated that introducing an oxime group into molecules like diarylethenes can significantly influence their photo-switching characteristics, particularly their thermal stability. nih.govresearchgate.net Upon irradiation with UV light, these molecules can undergo cyclization or other structural changes, leading to a colored form with a different UV-Vis absorption spectrum. This process can often be reversed by exposing the sample to visible light. nih.gov

Furthermore, the oxime moiety itself can serve as a photocage. In such systems, the oxime-caged molecule is non-fluorescent, but upon light irradiation, it converts to a highly fluorescent carbonyl derivative. rsc.org Visible-light-mediated energy transfer can also be used to induce photoisomerization of oximes, for example, converting a thermodynamically stable E-isomer into the Z-isomer. nih.govacs.org UV-Vis spectroscopy is crucial for monitoring these conversions by tracking the changes in the absorption spectra of the different isomers.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the molecular structure of crystalline compounds like 1,2,3-cyclohexanetrione, 2-oxime. creative-biostructure.com By irradiating a single, high-quality crystal with a beam of X-rays, a diffraction pattern is produced. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which a model of the atomic arrangement can be built. creative-biostructure.com

This technique yields precise structural parameters, including:

The unit cell dimensions (the basic repeating unit of the crystal).

The space group, which describes the symmetry of the crystal.

The exact coordinates of each atom in the molecule.

Conformational details, such as the puckering of the cyclohexane ring.

The stereochemical configuration of the oxime group (E or Z).

For example, SC-XRD was used to unambiguously determine the E-configuration of the oxime C=N double bond in the kinase inhibitor IQ-1. nih.gov

Table 2: Information Obtained from Single Crystal X-ray Diffraction

| Parameter | Description |

| Unit Cell | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). |

| Space Group | The symmetry operations that describe the crystal lattice. |

| Atomic Coordinates | The (x, y, z) position of every atom within the unit cell. |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three connected atoms. |

| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. |

| Configuration | The absolute spatial arrangement of atoms (e.g., E/Z isomers). |

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. 1,2,3-Cyclohexanetrione, 2-oxime can potentially exist in several tautomeric forms, including the oxime, the nitroso-enol, and the nitrone form. While spectroscopic methods like NMR can provide information about tautomeric equilibria in solution, single-crystal X-ray diffraction provides definitive proof of the specific tautomeric form present in the solid, crystalline state. rsc.orgresearchgate.net

Studies on related heterocyclic oximes have shown that the tautomeric form in the solid state can differ from that observed in solution. rsc.orgresearchgate.net For instance, X-ray diffraction revealed that one pyrazolone (B3327878) derivative existed as a keto-enamine tautomer in the crystal, whereas related oxime derivatives were confirmed to exist exclusively as the Z-diastereomer of the oxime tautomer in the solid phase. rsc.orgresearchgate.net Similarly, X-ray studies of other compounds have been crucial in confirming the preference for one tautomer over another in the crystalline state, such as the oxophosphazadiene tautomer in hydroxycyclotriphosphazatrienes. rsc.org This makes SC-XRD an indispensable tool for resolving structural ambiguities arising from tautomerism.

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. X-ray crystallography provides the precise distances and angles between neighboring molecules, allowing for a detailed analysis of these forces. nih.gov

For 1,2,3-cyclohexanetrione, 2-oxime, the key functional groups capable of forming strong intermolecular interactions are the hydroxyl group (-OH) of the oxime and the carbonyl groups (C=O). The most significant interaction is typically hydrogen bonding. In the crystal structures of many oximes, a strong intermolecular hydrogen bond forms between the hydroxyl proton of one molecule and the nitrogen atom of a neighboring molecule (O-H···N). nih.govnih.gov This interaction is often strong enough to link molecules into distinct supramolecular structures, such as centrosymmetric dimers. eurjchem.com

In addition to the primary O-H···N bond, other interactions can influence the crystal packing, including:

C-H···O hydrogen bonds: Weaker hydrogen bonds involving carbon-hydrogen bonds and oxygen atoms of the carbonyl or oxime groups. nih.gov

π-π stacking: Interactions between the π-electron systems of aromatic or conjugated rings of adjacent molecules. nih.gov

Van der Waals forces: General attractive or repulsive forces between molecules.

Computational Chemistry and Theoretical Modeling of 1,2,3 Cyclohexanetrione Oximes

Quantum-Chemical Calculations

Quantum-chemical calculations are fundamental to understanding the intrinsic properties of molecules like 1,2,3-cyclohexanetrione (B14154398), 2-oxime at the electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a primary method for studying cyclic oximes due to its favorable balance of computational cost and accuracy. nih.govresearchgate.net DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and determine the electronic properties of 1,2,3-cyclohexanetrione, 2-oxime and its related isomers. For instance, hybrid functionals like B3LYP are commonly employed to fully optimize the structures of different isomers. nih.gov

DFT is particularly useful for investigating the energetics of the system. It allows for the calculation of total electronic energies, which can be used to compare the relative stabilities of different tautomers and conformers. rsc.org By analyzing the molecular orbitals and the distribution of electron density, DFT can elucidate how substituents and structural changes affect the molecule's reactivity and stability. researchgate.net For example, in related systems like substituted 1,3,5-trihydroxybenzenes, DFT calculations have shown that while the keto tautomer (analogous to the cyclohexanetrione structure) is destabilized in the gas phase due to loss of aromaticity, solvent effects can significantly alter the energetic landscape. rsc.org

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for more precise characterization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can provide benchmark-quality energies. researchgate.net

For complex molecules, these high-level calculations are often performed as single-point energy calculations on geometries optimized at a lower level of theory (e.g., DFT) to achieve a practical balance. researchgate.net Such approaches are crucial for obtaining highly accurate data on reaction barriers and the subtle energy differences between isomers. csic.es Ab initio studies on similar systems, such as the electrophilic addition to aryl vinyl sulfides, demonstrate their power in dissecting reaction mechanisms and electronic effects. researchgate.net

Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic transitions within a molecule. For a conjugated system like the potential enol or nitrone tautomers of 1,2,3-cyclohexanetrione, 2-oxime, MO theory explains the delocalization of pi electrons. chadsprep.com Calculations can determine the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chadsprep.com

Modeling of Tautomeric and Isomeric Equilibria

1,2,3-Cyclohexanetrione, 2-oxime can exist in several tautomeric and isomeric forms. Computational modeling is essential for understanding the equilibria between these different structures, as they are often difficult to isolate and characterize experimentally.

Computational methods are used to calculate the relative free energies of the possible structures of 1,2,3-cyclohexanetrione, 2-oxime, including keto-enol tautomers, oxime-nitrone tautomers, and E/Z isomers of the C=N bond. csic.esnih.gov

Keto-Enol Tautomerism: The parent 1,2,3-cyclohexanetrione moiety exists in equilibrium with its enol forms. Calculations on the related 1,3,5-cyclohexanetrione system show the enol form is significantly more stable due to aromaticity, but that stability difference can be modulated by substituents and solvent effects. rsc.org

Oxime-Nitrone Tautomerism: The oxime can tautomerize to a nitrone through a 1,2-proton shift. High-level DFT calculations on other oximes have shown that this isomerization is often more favorable through a bimolecular process involving two oxime molecules rather than a simple intramolecular shift. csic.esrsc.org The nitrone tautomer, though generally less stable, can be more reactive in certain nucleophilic additions. csic.esrsc.org

E/Z Isomerism: The oxime group itself can exist as E or Z isomers. DFT calculations on other complex oximes have been used to determine the relative stabilities of these isomers, finding that factors like intramolecular hydrogen bonding can stabilize one form over the other. nih.gov For example, calculations on arylamidoximes predicted the Z-isomer to be 5.8 kcal/mol more stable than the E-isomer. csic.es

The following table summarizes representative computational findings on the relative stabilities of isomers in related cyclic systems.

| System | Isomers Compared | Computational Method | Relative Free Energy (kcal/mol) | More Stable Form |

| Arylamidoxime | (Z)-oxime vs (E)-oxime | M06-2X/cc-pVTZ/PCM=EtOH | 5.8 | (Z)-oxime csic.es |

| Arylamidoxime Nitrone | (Z)-nitrone vs (E)-nitrone | M06-2X/cc-pVTZ/PCM=EtOH | 6.9 | (Z)-nitrone csic.es |

| 1,3,5-Trihydroxybenzene | Phenolic vs Ketonic Tautomer | B3LYP/6-311++G(2d,2p) | 15.3 (in implicit MeOH) | Phenolic (A) rsc.org |

To understand the dynamics of the equilibria, chemists compute the transition state (TS) structures that connect the different isomers and tautomers. The calculated energy of the TS relative to the ground state gives the activation energy for the interconversion process.

For the ring inversion of the cyclohexane (B81311) backbone (e.g., chair-chair interconversion), calculations on the parent 1,3-cyclohexanedione (B196179) found a conformational inversion energy barrier of 1.87 kcal/mol. scielo.org.mxjmcs.org.mx This process involves multiple steps through boat and twisted-boat intermediates and transition states. scielo.org.mx

For the oxime-nitrone tautomerization, DFT calculations have identified the transition states for both intramolecular and bimolecular pathways. csic.es The activation barriers are typically high for the unimolecular thermal 1,2-H-shift, which is why catalyzed or bimolecular pathways are often favored. csic.esrsc.org These computational studies can map the entire reaction coordinate, confirming the connection between reactants, transition states, and products through Intrinsic Reaction Coordinate (IRC) analyses. csic.es

| Interconversion Process | System | Computational Method | Activation Energy (kcal/mol) |

| Chair-Chair Inversion | 1,3-Cyclohexanedione | M06-2x/6-311++G(2d,2p) | 1.87 scielo.org.mxjmcs.org.mx |

| Ring Flip | Ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylate | DFT | High strain in TS noted |

Solvent Effects in Computational Models

In the theoretical modeling of 1,2,3-cyclohexanetrione, 2-oxime and related compounds, accounting for solvent effects is critical for achieving accurate predictions of molecular properties and reaction energetics. Computational models primarily incorporate solvent effects through two approaches: implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and is widely used to assess the influence of the solvent environment on reaction mechanisms. For instance, Density Functional Theory (DFT) calculations combined with a PCM were employed to study the mechanism of an intramolecular oxime transfer reaction, providing insights that aligned with experimental evidence. nih.gov

Explicit solvent models involve including a discrete number of solvent molecules in the quantum mechanical calculation. This approach is more computationally intensive but can be crucial for systems where specific solute-solvent interactions, like hydrogen bonding, play a significant role. For example, in the prediction of ¹H NMR chemical shifts for certain molecules, including a single explicit solvent molecule hydrogen-bonded to an N-H group, in addition to the implicit PCM, was found to be necessary for accurate results. scispace.com The choice of solvent can also be a practical one for experimental validation; due to the low water solubility of many oximes, solvents like dimethyl sulfoxide-d₆ are often used for NMR analysis, a factor that must be mirrored in the computational setup for meaningful comparison. nih.gov The selection between an implicit or a combined explicit/implicit model depends on the specific property being investigated and the nature of the interactions between the oxime and the solvent. scispace.com

Reaction Mechanism Computations

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms involving 1,2,3-cyclohexanetrione, 2-oxime. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the most probable reaction pathways.

Computational modeling is instrumental in elucidating the pathways of catalyzed reactions involving oximes. In metal-catalyzed reactions, these studies can clarify the role of the catalyst, the nature of the active species, and the sequence of elementary steps.

A notable example is the palladium-catalyzed Semmler-Wolff reaction, which converts cyclohexenone oximes into anilines. nih.gov The proposed catalytic cycle involves the oxidative addition of the oxime N-O bond to a Pd(0) complex. The resulting intermediate can be characterized both spectroscopically and through computational modeling to confirm its structure and subsequent reactivity, leading to the final aniline (B41778) product. nih.gov

Similarly, in copper-catalyzed reactions, computational methods can help understand how the catalyst facilitates the formation of key intermediates. For the annulation of O-acyl oximes, it is proposed that the copper catalyst promotes the generation of oxime nitrogen-centered radicals, which are key to the subsequent bond-forming steps. rsc.org In another example, the high selectivity of a bimetallic Cu₁₂Ag₁₇ cluster in the hydrogenation of nitrocyclohexane (B1678964) to cyclohexanone (B45756) oxime is attributed to a unique synergistic effect within the catalyst, a phenomenon that can be explored in detail using computational models. rsc.org

Reaction selectivity—chemo-, regio-, and stereoselectivity—is a critical aspect of synthetic chemistry that can be rationalized and predicted using computational methods. For reactions involving 1,2,3-cyclohexanetrione, 2-oxime, understanding the factors that govern selectivity is key to controlling the reaction outcome.

Computational studies can explain why a particular catalyst or set of reaction conditions favors one product over others. For instance, the remarkable selectivity of a Cu₁₂Ag₁₇ cluster catalyst in the hydrogenation of nitrocyclohexane to cyclohexanone oxime was highlighted, preventing over-reduction. rsc.org This selectivity arises from the specific electronic and geometric properties of the bimetallic cluster.

In photochemical reactions, selectivity can also be achieved. The photoinduced electron transfer cyclization of certain oxime ethers proceeds with high regioselectivity and avoids the formation of nitrile byproducts that often plague other photochemical methods involving aldoximes. nih.gov Similarly, the palladium-catalyzed Semmler-Wolff reaction offers a regioselectivity advantage over traditional nitration/reduction routes for synthesizing substituted anilines. nih.gov Computational analysis of the transition states for competing pathways can quantify the energy differences that lead to the observed selectivity.

Prediction of Spectroscopic Parameters

Computational quantum chemistry is a well-established tool for predicting spectroscopic parameters, which serves as a powerful aid in structure elucidation and characterization of molecules like 1,2,3-cyclohexanetrione, 2-oxime.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a primary application of computational chemistry in structural analysis. nih.gov DFT calculations have become a standard method for this purpose, often leading to unambiguous structure and stereoisomer assignment. nih.govresearchgate.net

The process typically involves several steps: a conformational search using molecular mechanics, followed by geometry optimization of the most stable conformers at a higher level of theory (e.g., DFT). researchgate.net NMR shielding constants are then calculated for each low-energy conformer and are averaged based on their Boltzmann populations to yield the final predicted chemical shifts. These calculated shifts can then be compared to experimental data. A strong correlation between the calculated and experimental values provides high confidence in the assigned structure. This method is particularly valuable for distinguishing between isomers, such as the E and Z isomers of an oxime, where subtle differences in chemical shifts can be resolved. nih.gov

Various computational protocols exist, differing in the choice of functional, basis set, and solvent model. The accuracy of these methods can be benchmarked against known compounds to select the most reliable protocol for the system under study.

Table 1: Example of Computational Protocols for NMR Chemical Shift Prediction (Note: This table is illustrative of methods mentioned in the literature for oximes and related compounds)

| Method | Functional | Basis Set (Geometry) | Basis Set (NMR) | Solvent Model | Reference |

| Protocol A | ωB97X-D | 6-31G* | 6-311+G(2DF,2P) | PCM | researchgate.net |

| Protocol B | m062X | 6-31G(d,p) | pcSseg-2 | PCM | researchgate.net |

| Protocol C | PBE0 | def2-TZVPP | def2-TZVPP | PCM | nih.govnih.gov |

This interactive table summarizes different computational methods used for predicting NMR chemical shifts.

The standard approach involves performing a geometry optimization and subsequent frequency calculation at the same level of theory, commonly DFT with a basis set like 6-311++G(d,p). nih.gov The calculation yields a set of vibrational modes, their corresponding frequencies, and their IR and Raman intensities. Because theoretical calculations often systematically overestimate vibrational frequencies due to the harmonic approximation and basis set limitations, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data.

For 1,2,3-cyclohexanetrione, 2-oxime, these calculations would predict the characteristic stretching frequencies for the C=O, C=N, N-O, and O-H groups. For example, C-H stretching vibrations typically appear in the 3100-2900 cm⁻¹ range, while N-H stretches are found around 3500–3300 cm⁻¹. nih.gov Analysis of the potential energy distribution (PED) can be used to assign the calculated modes to specific bond stretches, bends, or torsions within the molecule. nih.gov Microwave spectroscopy, combined with theoretical calculations, can also be used to probe the ground and excited vibrational states to determine conformational details. researchgate.net

Coordination Chemistry and Ligand Properties of 1,2,3 Cyclohexanetrione Oximes

Nature of 1,2,3-Cyclohexanetrione (B14154398), 2-oxime as a Ligand

1,2,3-Cyclohexanetrione, 2-oxime is a derivative of 1,2,3-cyclohexanetrione and belongs to the oxime class of compounds. Oximes are characterized by the functional group R¹R²C=NOH and are recognized for their ability to form stable complexes with a wide array of metal ions. at.uaresearchgate.net The presence of multiple functional groups within the 1,2,3-Cyclohexanetrione, 2-oxime structure makes it a compelling ligand in the synthesis of coordination compounds. ontosight.ai The reactivity of the oxime group, combined with the adjacent carbonyl groups on the cyclohexane (B81311) ring, allows for versatile coordination modes.

The coordinating ability of 1,2,3-Cyclohexanetrione, 2-oxime is primarily dictated by the donor atoms within its oxime functional group (-C=N-OH). This group contains both a nitrogen atom and an oxygen atom, both of which possess lone pairs of electrons available for donation to a metal center. researchgate.netmdpi.com

Nitrogen Atom: The nitrogen atom of the oxime group is a primary site for coordination. It acts as a strong σ-donor, forming a stable coordinate covalent bond with the metal ion. ijcce.ac.ir

Oxygen Atom: The oxygen atom of the hydroxyl moiety (-OH) can also participate in bonding. Typically, upon deprotonation, the oxygen becomes a negatively charged oximato group (-O⁻), which can then form a bond with the metal ion. at.ua

This dual-donor capability is a key feature of oxime ligands, enabling them to form stable chelate rings with metal ions. The polarity of the oxime group, with its two hydrogen bond acceptors (nitrogen and oxygen) and one hydrogen bond donor (the OH group), distinguishes its interaction with metal centers compared to simple carbonyl compounds. researchgate.net

A ligand that can bind to a central metal atom through two or more donor atoms is known as a polydentate ligand. 1,2,3-Cyclohexanetrione, 2-oxime, by virtue of its structure, can act as a polydentate ligand. The nitrogen of the oxime group and the oxygen of an adjacent carbonyl group (or the deprotonated oxime oxygen) can coordinate simultaneously to the same metal ion, forming a stable five or six-membered chelate ring. This chelation significantly enhances the stability of the resulting metal complex, an effect known as the chelate effect. at.ua The ability of oximes to form such chelated structures has been recognized since the early studies of nickel(II) dimethylglyoximate. at.ua The presence of other keto groups in the 1,2,3-cyclohexanetrione ring system provides additional potential coordination sites, allowing for the formation of even more complex, bridged, or polynuclear structures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,2,3-Cyclohexanetrione, 2-oxime typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as pH, temperature, and molar ratio of ligand to metal, can be adjusted to isolate complexes with specific stoichiometries and structures.

Oxime-based ligands readily form complexes with a variety of transition metals. The interaction of these ligands with metals like copper(II), nickel(II), cobalt(II), and iron(III) has been a subject of considerable study. at.uaresearchgate.netmdpi.com The synthesis often involves a straightforward condensation reaction. For example, mononuclear complexes of Ni(II) and Cu(II) with other oxime ligands have been synthesized with a 1:2 metal-to-ligand ratio. researchgate.net Cobalt(II) complexes with oxime-containing Schiff bases have been shown to exhibit oxygen-binding capabilities. mdpi.com The resulting complexes often display distinct colors and magnetic properties, which are dependent on the metal ion and its coordination environment.

Table 1: Examples of Transition Metal Complexes with Oxime Ligands

| Metal Ion | Typical Geometry | Research Focus |

| Ni(II) | Square Planar | Catalysis, Structural Studies |

| Cu(II) | Distorted Octahedral | Biological Activity, Magnetic Properties |

| Co(II) | Octahedral / Low-Spin | Oxygen Transport, Bioinorganic Mimics |

| Fe(III) | Octahedral | Redox Chemistry, Magnetic Materials |

This table presents generalized information based on studies of various oxime ligands to illustrate common trends.

Characterization of these complexes relies on a suite of analytical techniques. Elemental analysis provides the empirical formula, while spectroscopic methods like FT-IR, UV-Vis, and NMR are used to elucidate the bonding and structure. For instance, in FT-IR spectra, a shift in the C=N and N-O stretching frequencies upon complexation confirms the involvement of the oxime group in coordination. ijcce.ac.ir

Mixed ligand complexes are coordination compounds in which a central metal ion is bound to two or more different types of ligands. The introduction of a secondary ligand alongside 1,2,3-Cyclohexanetrione, 2-oxime can lead to complexes with fine-tuned electronic, structural, and reactive properties. rdd.edu.iq For instance, the inclusion of ligands like pyridine (B92270) or imidazole (B134444) can satisfy the remaining coordination sites of the metal, leading to stable, often octahedral, geometries. mdpi.comrdd.edu.iq The synthesis of such complexes has gained attention due to their potential in catalysis and materials science. rdd.edu.iq

Structural Aspects of Metal-Oxime Complexes

Coordination Number and Geometry

The coordination number and geometry of metal complexes containing 1,2,3-cyclohexanetrione oxime ligands are influenced by factors such as the metal ion's size, charge, and electronic configuration, as well as the stoichiometry of the reaction. libretexts.org Common coordination geometries observed for these types of complexes include octahedral and square planar. wikipedia.org